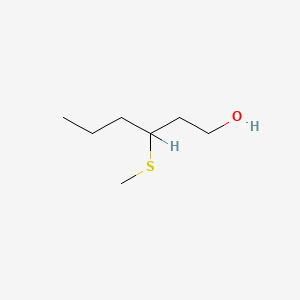

3-(Methylthio)-1-hexanol

Description

Holmium(III) oxide (Ho₂O₃), also known as holmia, is a rare earth oxide composed of holmium and oxygen. It is a pale yellow crystalline solid with a melting point of 2,415°C, density of 3.79 g/cm³, and paramagnetic properties, ranking among the strongest paramagnetic substances alongside dysprosium(III) oxide (Dy₂O₃) . Structurally, Ho₂O₃ adopts the bixbyite cubic lattice, common to heavy rare earth oxides like Dy₂O₃ and Er₂O₃ .

Key applications include:

- Optical calibration: Sharp absorption peaks in the visible spectrum make it a standard for spectrophotometer wavelength calibration .

- Glass and ceramics: Imparts yellow or red coloration in cubic zirconia and specialty glasses .

- Medical applications: Used in bioactive glasses for β-particle emission in cancer therapy, requiring lower quantities than iodine-125 seeds due to its shorter half-life (1.11 days) .

- Catalysis: Enhances stability in methane reforming and nitrogen oxide reduction catalysts .

Properties

CAS No. |

90180-89-5 |

|---|---|

Molecular Formula |

C7H16OS |

Molecular Weight |

148.27 g/mol |

IUPAC Name |

(3R)-3-methylsulfanylhexan-1-ol |

InChI |

InChI=1S/C7H16OS/c1-3-4-7(9-2)5-6-8/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

JSASXSHMJYRPCM-SSDOTTSWSA-N |

SMILES |

CCCC(CCO)SC |

Isomeric SMILES |

CCC[C@H](CCO)SC |

Canonical SMILES |

CCCC(CCO)SC |

density |

0.964-0.974 (20°) |

physical_description |

colourless liquid with sulfurous onion, garlic green vegetable odour |

solubility |

2087 mg/L @ 25 °C (est) insoluble in wate |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Selection : Polar aprotic solvents such as 2-methyltetrahydrofuran (2-MeTHF) or dichloromethane (DCM) are preferred for their ability to stabilize ionic intermediates.

-

Base Catalysis : Triethylamine (EtN) or imidazole facilitates deprotonation, enhancing nucleophilic attack on the electrophilic sulfur center.

-

Temperature : Reactions typically proceed at room temperature (20–25°C) to balance reaction rate and byproduct formation.

-

Charge a dry Schlenk flask with 2-((trifluoromethyl)sulfinyl)isoindoline-1,3-dione (1.2 equiv) under nitrogen.

-

Add dry 2-MeTHF (0.1 M), 1-hexanol (1.0 equiv), and EtN (0.1 equiv).

-

Stir for 5 hours at room temperature.

-

Concentrate under reduced pressure and purify via silica gel chromatography.

Mitsunobu Reaction for Stereoselective Synthesis

The Mitsunobu reaction enables stereocontrolled installation of the methylthio group, particularly relevant for chiral variants of 3-(methylthio)-1-hexanol. This method employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh) to mediate the substitution of hydroxyl groups with thiols.

-

Dissolve 3-hydroxyhexanol (1.0 equiv), methanethiol (1.2 equiv), DIAD (1.5 equiv), and PPh (1.5 equiv) in anhydrous tetrahydrofuran (THF).

-

Stir under nitrogen at 0°C for 1 hour, then warm to room temperature for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Stereochemical Outcomes

-

The reaction preserves the configuration of the starting alcohol, making it suitable for synthesizing enantiomerically pure products.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. A continuous flow reactor system is often employed, combining 1-hexanol with methyl disulfide (CHSSCH) under basic conditions.

-

Temperature : 80–100°C

-

Catalyst : Sodium hydroxide (NaOH) or potassium carbonate (KCO)

-

Residence Time : 30–60 minutes

-

Yield : 85–90%

Comparative Analysis of Methods

| Method | Yield (%) | Stereocontrol | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | Low | Moderate | High |

| Thiol-Ene | 70–80 | None | High | Moderate |

| Mitsunobu | 60–70 | High | Low | Low |

| Industrial | 85–90 | Low | High | High |

Chemical Reactions Analysis

Types of Reactions: 3-(Methylthio)-1-hexanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its corresponding alcohol.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: The corresponding alcohol.

Substitution: Various substituted hexanol derivatives.

Scientific Research Applications

Chemistry

3-(Methylthio)-1-hexanol serves as a crucial building block in organic synthesis. Its unique structure allows for:

- Formation of Complex Molecules: It acts as a reagent in various chemical reactions, facilitating the creation of more complex sulfur-containing compounds.

- Dielectric Properties Research: Studies have shown that this compound exhibits Debye-type dielectric relaxation, making it valuable for investigating molecular dynamics in condensed matter.

Biology

In biological research, this compound is studied for its role in:

- Metabolic Pathways: It is involved in pathways related to sulfur-containing compounds, which are critical for various biological functions.

- Flavor Chemistry: Volatile sulfur compounds like this one contribute to the aroma profiles of foods such as bread and wine, enhancing sensory characteristics .

Medicine

The compound is being investigated for potential therapeutic properties:

- Drug Synthesis Precursor: Its structural features may allow it to serve as a precursor in synthesizing pharmaceuticals, particularly those targeting metabolic disorders involving sulfur metabolism.

- Antioxidant Properties: Emerging studies suggest that it may exhibit antioxidant effects, warranting further exploration into its medicinal applications.

Industry

In industrial applications, this compound is utilized for:

- Flavor and Fragrance Production: Due to its distinctive odor, it is used in creating flavors and fragrances in food products and cosmetics.

- Food Additives: It has been evaluated for safety as a food additive by organizations such as JECFA, indicating its potential for use in food formulations .

Data Tables

| Method | Description |

|---|---|

| Nucleophilic Substitution | Reaction of 1-hexanol with methylthiol under basic conditions. |

| Oxidation | Formation of sulfoxides or sulfones using oxidizing agents. |

| Reduction | Conversion to thiols using reducing agents like lithium aluminum hydride. |

Case Studies

Case Study 1: Flavor Profile Enhancement

Research conducted on the impact of volatile sulfur compounds, including this compound, on food flavors demonstrated that these compounds significantly enhance the sensory quality of foods such as popcorn and nuts. The study highlighted the importance of precise concentrations in achieving optimal flavor profiles .

Case Study 2: Therapeutic Potential

In a recent investigation into the antioxidant properties of sulfur-containing alcohols, this compound was found to exhibit promising results in neutralizing free radicals. This suggests potential applications in developing antioxidant-rich dietary supplements or pharmaceutical products aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 3-(Methylthio)-1-hexanol involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its sulfur-containing group plays a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Rare earth oxides share structural and chemical similarities but differ in specific properties and applications. Below is a comparative analysis:

Structural and Physical Properties

| Compound | Formula | Structure | Melting Point (°C) | Paramagnetism | Key Distinguishing Features | References |

|---|---|---|---|---|---|---|

| Holmium(III) oxide | Ho₂O₃ | Bixbyite | 2,415 | Strong | Sharp UV-Vis absorption peaks | [3, 10, 19] |

| Dysprosium(III) oxide | Dy₂O₃ | Bixbyite | ~2,400 | Strong | Highest magnetic susceptibility | [11, 19] |

| Erbium oxide | Er₂O₃ | Bixbyite | 2,340 | Moderate | Pink coloration in glass | [8, 10] |

| Gadolinium oxide | Gd₂O₃ | Cubic | 2,420 | High | Used in MRI contrast agents | [9, 14] |

| Ytterbium(III) oxide | Yb₂O₃ | Cubic | 2,355 | Weak | Near-infrared luminescence | [8] |

Optical Properties

- Ho₂O₃ : Exhibits wavelength-specific transmittance minima (e.g., 241 nm, 287 nm) critical for spectrophotometer calibration . Its color shifts under different lighting—yellow in daylight, red in trichromatic light—due to Ho³⁺ ion transitions .

- Er₂O₃ : Provides pink hues in glass and is pivotal in fiber-optic amplifiers .

- Nd₂O₃ : Used in laser crystals (e.g., Nd:YAG) but lacks Ho₂O₃’s sharp calibration peaks .

Research Findings

- Biomedical : Ho₂O₃-doped bioactive glasses show promise in brachytherapy, emitting β-particles with minimal holmium content .

- Catalysis : Ni/Al₂O₃ catalysts promoted with Ho₂O₃ exhibit enhanced stability in methane reforming, attributed to reduced carbon deposition .

- Optical Standards : International studies confirm Ho₂O₃’s reliability in spectrophotometer calibration across diverse environmental conditions .

Biological Activity

3-(Methylthio)-1-hexanol is a sulfur-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its antimicrobial, antioxidant, and anticancer activities.

This compound is characterized by the presence of a methylthio group attached to a hexanol backbone. Its chemical structure can be represented as follows:

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for common pathogens are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella enterica | 0.8 |

| Listeria monocytogenes | 0.2 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly in food preservation and medical applications.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging activity. In comparative studies, it showed a significant ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- DPPH Scavenging Activity : The compound exhibited an IC50 value of approximately 50 µg/mL, indicating strong antioxidant potential.

3. Anticancer Properties

Emerging studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines:

- HepG2 (liver cancer) : IC50 = 30 µg/mL

- MCF-7 (breast cancer) : IC50 = 25 µg/mL

- HT29 (colon cancer) : IC50 = 40 µg/mL

These results indicate that the compound may interfere with cancer cell growth through mechanisms that require further investigation.

Case Studies

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study conducted on the application of this compound in food preservation demonstrated its effectiveness in reducing microbial load in meat products, thus extending shelf life and ensuring food safety.

Case Study 2: Antioxidant Effects in Human Health

Another investigation focused on the use of this compound as a dietary supplement showed promising results in enhancing the antioxidant status of participants, leading to reduced markers of oxidative stress.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying 3-(Methylthio)-1-hexanol in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard, using retention indices (RT: 16.10) and mass spectral libraries (e.g., NIST) for confirmation. For low-abundance detection in biological fluids, pair with gas chromatography-ion mobility spectrometry (GC-IMS) and machine learning algorithms (e.g., Random Forest) to improve sensitivity .

Q. What are the key physicochemical properties required for structural validation?

- Methodological Answer : Cross-validate molecular formula (C₇H₁₆OS, MW 148.266), CAS 51755-66-9, and InChIKey (JSASXSHMJYRPCM-UHFFFAOYSA-N) against NIST Standard Reference Data. Use 2D/3D structural files for computational docking studies or spectroscopic comparisons .

Q. How should researchers statistically analyze quantitative differences in this compound concentrations across sample types?

- Methodological Answer : Apply Student's t-test with Bonferroni correction (α=0.05) for pairwise comparisons. For multivariate datasets (e.g., wine volatiles), use ANOVA with post-hoc Tukey tests, ensuring statistical power >0.8 via sample size calculation .

Q. What chromatographic parameters optimize separation from structurally similar sulfur-containing alcohols?

- Methodological Answer : Use DB-5ms GC columns with helium flow rates of 1.5 mL/min. This compound elutes ~2.3 minutes earlier than 3-mercapto-1-hexanol due to reduced polarity. Confirm baseline separation using reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reported ecological roles of this compound in plant-pollinator systems?

- Methodological Answer : Conduct field experiments with synthetic odor blends and electrophysiological assays (GC-EAD) to test pollinator responses. Address discrepancies in orchid studies by controlling for environmental volatility via real-time solid-phase microextraction (SPME) sampling .

Q. What experimental strategies elucidate the biosynthetic pathway of this compound in plants?

- Methodological Answer : Combine stable isotope tracing (¹³C-methionine) with transcriptomic profiling of sulfurtransferase enzymes. Validate using heterologous expression in model systems (e.g., Nicotiana benthamiana) to confirm enzyme activity .

Q. What technical challenges arise when correlating this compound gradients with ecological functions in field studies?

- Methodological Answer : Mitigate environmental volatility by pairing microclimate monitoring with null models to distinguish biosynthesis from atmospheric deposition. Use spatial mapping tools to analyze concentration gradients in orchid microhabitats .

Q. What methodological considerations are critical for using this compound as a volatile organic compound (VOC) biomarker in cancer detection?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.